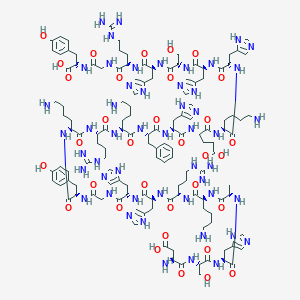
1-(1-Adamantyl)pyridinium bromide
Overview
Description
1-(1-Adamantyl)pyridinium bromide, with the chemical formula C15H20BrN, is an organic compound characterized by its white crystalline solid form. It is light-sensitive and soluble in organic solvents such as ethanol and dichloromethane. This compound is primarily used in the field of organic synthesis, often serving as a catalyst or reagent .
Preparation Methods
The preparation of 1-(1-Adamantyl)pyridinium bromide can be achieved through several synthetic routes:
Quaternization of Pyridine: This method involves the reaction of pyridine with 1-bromoadamantane. The reaction is typically carried out by heating a sealed ampoule containing a solution of 1-bromoadamantane in excess pyridine at 180°C.
Catalytic Quaternization: Hydroxypyridines and 4-dimethyl-aminopyridine can catalyze the quaternization of pyridine with adamantyl bromide under mild conditions.
Industrial Production: Industrially, the compound can be synthesized by adding 1-bromobutane and sodium hydroxide to pyridine, followed by filtration and crystallization to obtain the target product.
Chemical Reactions Analysis
1-(1-Adamantyl)pyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions, particularly in the synthesis of pyrroline compounds and bromination reactions.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions: Typical reagents include 1-bromoadamantane, pyridine, and catalysts like hydroxypyridines.
Scientific Research Applications
1-(1-Adamantyl)pyridinium bromide has a wide range of scientific research applications:
Organic Synthesis: It is used as a catalyst or reagent in various organic synthesis reactions, including the synthesis of pyrroline compounds and bromination reactions.
Supramolecular Chemistry: The compound is used as a standard guest molecule for building supramolecular ensembles.
Phase Transfer Catalysts: Quaternary pyridinium salts, including this compound, are used as phase transfer catalysts.
Antimicrobial Agents: These compounds have broad-spectrum antimicrobial properties.
Ionic Liquids and Surfactants: They are also used in the production of ionic liquids and surfactants.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)pyridinium bromide involves its role as a quaternary ammonium compound. It can act as an alkylating agent, facilitating the transfer of alkyl groups to various substrates. The adamantane framework provides conformational rigidity and lipophilicity, enhancing its reactivity and stability in chemical reactions .
Comparison with Similar Compounds
1-(1-Adamantyl)pyridinium bromide can be compared with other similar compounds, such as:
1-(1-Adamantyl)-4-methylpyridinium bromide: This compound has a similar structure but includes a methyl group on the pyridine ring.
1-(Adamantan-1-yl)pyridinium perchlorate: This compound is synthesized using silver perchlorate and has different counterions.
1-(Adamantan-1-yl)-phenylpiperidines: These compounds are synthesized through the reduction of 1-(adamantan-1-yl)pyridinium salts and have applications in stereoselective synthesis.
The uniqueness of this compound lies in its specific adamantane framework, which imparts unique chemical properties such as conformational rigidity and lipophilicity, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-(1-adamantyl)pyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N.BrH/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15;/h1-5,12-14H,6-11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXUSTFZAJVTMK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[N+]4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50534820 | |
| Record name | 1-(1-Adamantyl)pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50534820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19984-57-7 | |
| Record name | 1-(1-Adamantyl)pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50534820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-Adamantyl)pyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)




![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)


![2-[[4-(2-chlorophenyl)phenyl]methoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B33539.png)

![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)



